

Discovery and history of 1-(5-Methylpyridin-2-yl)piperidin-4-amine

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Compound of Interest

Compound Name: 1-(5-Methylpyridin-2-yl)piperidin-4-amine

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An In-depth Technical Guide to the Synthesis and Putative History of **1-(5-Methylpyridin-2-yl)piperidin-4-amine**

Foreword: The Genesis of a Privileged Scaffold

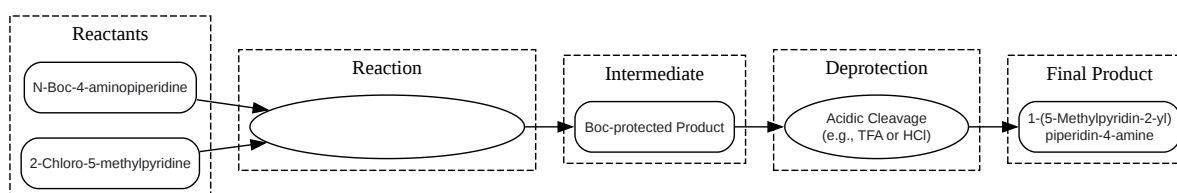
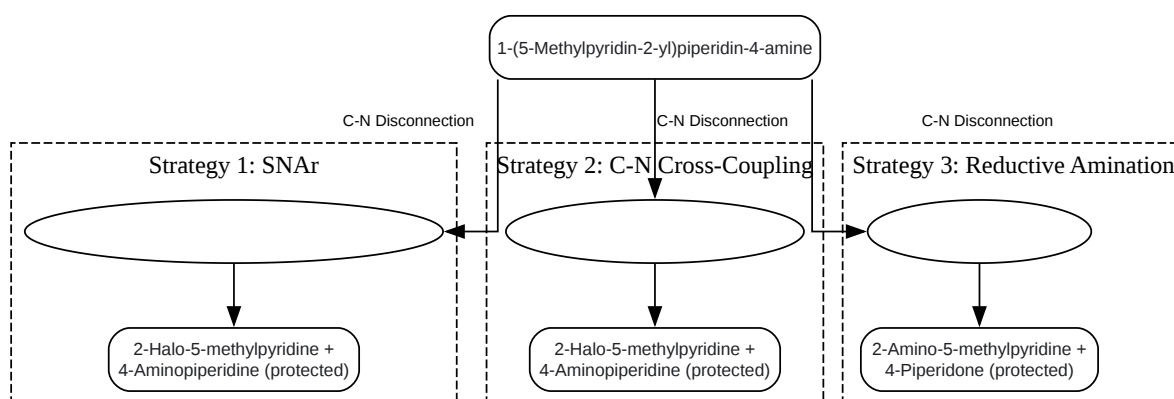
While a detailed, documented history of the initial discovery of **1-(5-Methylpyridin-2-yl)piperidin-4-amine** is not readily available in public literature, its structural composition allows us to infer its likely origins. This molecule is a quintessential example of a compound born from medicinal chemistry's focus on "privileged scaffolds." Both the aminopyridine and piperidine moieties are cornerstones in modern drug discovery, appearing in a vast array of therapeutic agents.^{[1][2]} The aminopyridine core is a versatile pharmacophore known for its ability to form key hydrogen bond interactions with various biological targets, while the piperidine ring serves as a non-planar, saturated scaffold that can improve physicochemical properties like solubility and metabolic stability.^{[1][2][3]}

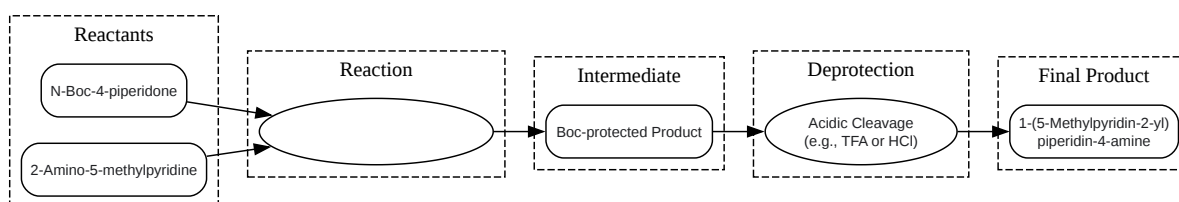
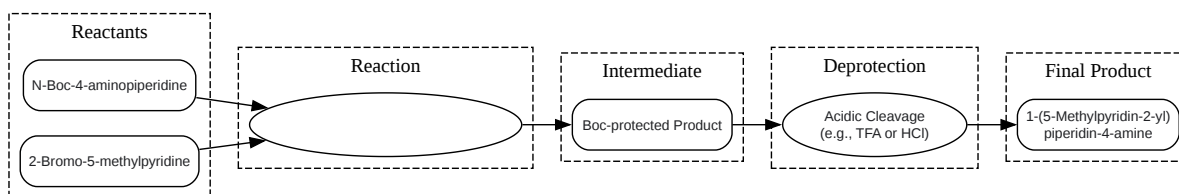
Therefore, the "discovery" of this specific molecule likely occurred not as a singular event, but as a logical step within a broader Structure-Activity Relationship (SAR) campaign. Researchers in fields such as oncology, neuroscience, or infectious diseases would systematically synthesize libraries of related compounds to optimize potency, selectivity, and pharmacokinetic profiles. The combination of a 5-methylpyridine, which offers a specific electronic and steric profile, with a 4-aminopiperidine, a common linker and pharmacophore, represents a rational design choice for exploring chemical space around a given biological target. This guide,

therefore, serves as a reconstruction of the synthetic pathways and scientific rationale that would underpin the development of such a compound.

Retrosynthetic Analysis: Strategic Pathways to the Core Structure

The synthesis of **1-(5-Methylpyridin-2-yl)piperidin-4-amine** can be approached through several robust and well-established methodologies in organic chemistry. The primary disconnection lies at the C-N bond between the pyridine and piperidine rings. This leads to three principal retrosynthetic strategies, each with its own merits regarding starting material availability, reaction conditions, and scalability.





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